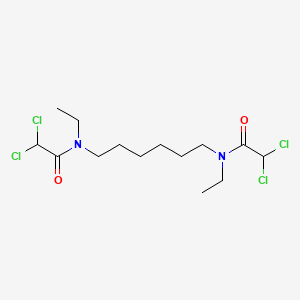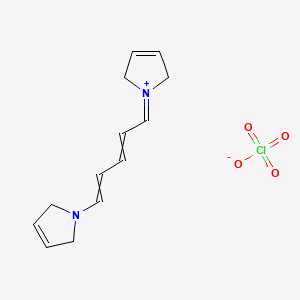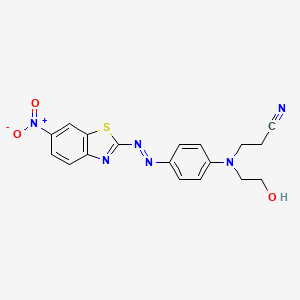
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,6-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is a synthetic organic compound with the molecular formula C14H24Cl4N2O2. It is characterized by the presence of multiple chloro groups and an acetamide functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with N-ethylhexylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group yields corresponding carboxylic acids and amines, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)amino]hexyl]acetamide
- 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-methylamino]hexyl]-N-methylacetamide
Uniqueness
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is unique due to its specific combination of chloro groups and acetamide functionality. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
3613-89-6 |
|---|---|
Fórmula molecular |
C14H24Cl4N2O2 |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H24Cl4N2O2/c1-3-19(13(21)11(15)16)9-7-5-6-8-10-20(4-2)14(22)12(17)18/h11-12H,3-10H2,1-2H3 |
Clave InChI |
IFMHJVAKBSKZFN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCCN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)








![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)


